molecular formula C8H11NO3 B13457689 Ethyl 2-amino-2-(furan-2-yl)acetate

Ethyl 2-amino-2-(furan-2-yl)acetate

Cat. No.: B13457689
M. Wt: 169.18 g/mol
InChI Key: GOVTXERDLKJGPW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(furan-2-yl)acetate is a furan-functionalized amino acid ester that serves as a versatile chiral synthon in organic synthesis and medicinal chemistry research . This compound is structurally characterized by a furan ring, a heterocycle known for its prevalence in bioactive molecules, linked to an ethyl ester-protected alpha-amino acid group. This configuration makes it a valuable precursor for the development of peptidomimetics and non-natural amino acids, which are crucial for creating novel compounds with enhanced metabolic stability and bioavailability compared to native peptides . While specific mechanistic studies on this exact compound are limited, its structural analogs, such as mthis compound, are recognized as key intermediates . Researchers primarily utilize this scaffold as a building block for the synthesis of more complex, functionalized molecules. Its applications extend into the construction of low-molecular-weight gelators (LMWGs) and functional polymers, where furan-containing peptoids can self-assemble into supramolecular structures with potential applications in material science and tissue engineering . As a substrate in multi-component reactions like the Ugi reaction, it can facilitate the rapid generation of diverse chemical libraries for drug discovery screening . Applications: • Building block for peptidomimetics and non-natural peptides . • Precursor in pharmaceutical research and combinatorial synthesis . • Intermediate for functional materials and low-molecular-weight gelators (LMWGs) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Always consult relevant Safety Data Sheets (SDS) before handling.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-amino-2-(furan-2-yl)acetate

InChI

InChI=1S/C8H11NO3/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2,9H2,1H3

InChI Key

GOVTXERDLKJGPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CO1)N

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Component Reactions (MCRs)

Overview:
Multi-component reactions offer a versatile route to synthesize ethyl 2-amino-2-(furan-2-yl)acetate by combining aldehydes, ethyl nitroacetate, and furan derivatives. These reactions typically proceed under mild conditions with high atom economy.

Reaction Scheme:
Furfural (or furan-2-carboxaldehyde) + Ethyl nitroacetate + Ammonia or Ammonium salts → this compound

Procedure:

  • Step 1: Condensation of furfural with ethyl nitroacetate under reflux in ethanol or acetic acid, often catalyzed by piperidine or ammonium acetate.
  • Step 2: Addition of ammonia or ammonium salts facilitates amino group formation at the α-position.
  • Step 3: The mixture is heated at reflux (80–100°C) for 4–12 hours, monitored via TLC.
  • Step 4: Post-reaction, the mixture is cooled, and the product is purified by recrystallization from ethanol or column chromatography using ethyl acetate/hexane.

Data Table 1: Typical Reaction Conditions for MCR Synthesis

Parameter Value Notes
Solvent Ethanol or Acetic acid Ensures solubility and reaction efficiency
Temperature 80–100°C Reflux conditions
Reaction time 4–12 hours Monitored via TLC
Catalyst Piperidine, ammonium acetate Catalytic base or acid catalyst
Purification Recrystallization or column chromatography Ensures high purity

Direct Amidation of Furan-2-Carboxylic Acid

Overview:
A more straightforward route involves the direct conversion of furan-2-carboxylic acid to the target compound via amidation with ammonia or amines, followed by esterification.

Reaction Scheme:
Furan-2-carboxylic acid + Ammonia → Furan-2-ylacetamide
Furan-2-ylacetamide + Ethyl chloroformate or ethyl alcohol + base → this compound

Procedure:

  • Step 1: Activation of furan-2-carboxylic acid with thionyl chloride or carbodiimides (e.g., DCC) to form an acyl chloride or activated ester.
  • Step 2: Reaction with ammonia or ethyl alcohol to produce the corresponding amide or ester.
  • Step 3: Conversion of the amide to the amino ester via reduction or transesterification under controlled conditions.

Optimization Notes:

  • Use of excess ammonia or ethanol improves yield.
  • Reaction temperatures are maintained around 80°C to prevent decomposition.
  • Purification via recrystallization from ethanol or chromatography.

Data Table 2: Typical Conditions for Amidation Route

Parameter Value Notes
Activation reagent Thionyl chloride or DCC Activates carboxylic acid
Temperature 80°C For amidation and esterification
Reaction time 6–24 hours Depending on reagent reactivity
Purification Recrystallization or chromatography To obtain high purity product

Reduction of Nitro- or Keto-Intermediates

Overview:
Some synthesis routes involve nitration or keto-intermediates, which are subsequently reduced to form the amino group.

Procedure:

  • Step 1: Synthesis of ethyl 2-(furan-2-yl)-2-nitroacetate via nitration of ethyl acetoacetate derivatives.
  • Step 2: Reduction of the nitro group using sodium borohydride or catalytic hydrogenation to yield the amino derivative.

Reaction Conditions:

  • Reduction with sodium borohydride in refluxing isopropanol or ethanol.
  • Catalytic hydrogenation over Pd/C under mild conditions.

Data Table 3: Reduction Conditions

Parameter Value Notes
Reducing agent Sodium borohydride or Pd/C hydrogenation Selective reduction of nitro group
Solvent Isopropanol, ethanol, or ethyl acetate Compatibility with reduction process
Temperature Reflux or room temperature Controlled to prevent over-reduction
Reaction time 2–8 hours Monitored via TLC

Purification and Characterization

Purification Techniques:

  • Recrystallization from ethanol, methanol, or water-ethanol mixtures.
  • Column chromatography using silica gel with solvent systems such as hexane/ethyl acetate (1:1) or dichloromethane/methanol (99:1).

Characterization Methods:

  • NMR Spectroscopy: Confirm the structure via characteristic signals of the amino group, furan ring, and ester moiety.
  • Infrared Spectroscopy: Identify key functional groups such as C=O (~1730 cm$$^{-1}$$), N-H (~3300–3500 cm$$^{-1}$$), and C–O (~1100 cm$$^{-1}$$).
  • Mass Spectrometry: Confirm molecular weight and purity.

Summary of Key Findings

Methodology Advantages Limitations Typical Yield
Multi-Component Reactions (MCRs) High efficiency, mild conditions, versatile Requires careful control of reaction parameters 50–85%
Amidation of Furan-2-Carboxylic Acid Direct, straightforward, scalable Requires activation reagents, possible side reactions 40–75%
Reduction of Nitro/Keto Intermediates High selectivity, useful for functional group modifications Additional reduction steps needed 60–80%

Final Remarks

The synthesis of This compound can be achieved via various routes, with multi-component reactions being the most flexible and efficient for laboratory-scale synthesis. Industrial processes may favor amidation and reduction strategies for scalability and cost-effectiveness. Proper purification and characterization are essential to ensure compound purity, which is critical for subsequent applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(furan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The ester group can be hydrolyzed to form carboxylic acids, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Carboxylic acids and substituted amines.

Scientific Research Applications

Ethyl 2-amino-2-(furan-2-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Ethyl 2-amino-2-(furan-2-yl)acetate, enabling comparative analysis of their properties and applications:

Key Comparative Insights

Aromatic vs. Saturated Heterocycles
  • Furan vs. Pyridine: Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7) replaces the furan oxygen with a nitrogen atom, enhancing basicity and metal-coordination capacity, which is advantageous in catalysis or metalloenzyme inhibition .
  • Furan vs. Oxolane: The saturated oxolane (tetrahydrofuran) in Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9) eliminates aromaticity, reducing conjugation but improving stability under acidic conditions .
Substituent Effects
  • Electron-Withdrawing Groups: The 3-chloro substituent in Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0) increases electrophilicity, facilitating nucleophilic attacks in coupling reactions .
  • β-Keto Esters: Ethyl 2-phenylacetoacetate (CAS 5413-05-8), though lacking an amino group, shares ester functionality and serves as a precursor for psychoactive substances, highlighting divergent applications compared to amino esters .

Biological Activity

Ethyl 2-amino-2-(furan-2-yl)acetate is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₈H₉N O₃, featuring a furan ring, an ethyl acetate moiety, and an amino group. The compound can be synthesized through the reaction of ethyl 2-bromoacetate with furan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in ethanol or methanol under reflux conditions, leading to high yields of the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.

2. Anticancer Activity
this compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and HepG2. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death .

3. Enzyme Inhibition
The compound is also utilized in studies of enzyme-substrate interactions. Its amino group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. This property makes it a valuable probe in biochemical assays.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The amino group engages in hydrogen bonding with enzyme active sites.
  • π-π Interactions : The furan ring participates in π-π interactions with aromatic residues in proteins.
  • Metabolite Formation : The ester group may undergo hydrolysis to release active metabolites that exert biological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl furan-2-carboxylateLacks amino groupPrimarily used as a building block
2-AminofuranLacks ester groupLimited applications in esterification reactions
Ethyl 3-(furan-2-yl)-2-nitropropanoateContains nitro groupExhibits different reactivity patterns

The presence of both amino and ester groups in this compound enhances its biological activity compared to these similar compounds.

Anticancer Study

A study conducted at the National Research Center (NRC) in Cairo evaluated the anticancer effects of this compound on human liver carcinoma cells. Results indicated significant cytotoxicity and apoptosis induction through caspase activation and upregulation of pro-apoptotic proteins .

Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings highlighted its potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. How can computational methods predict reactivity in novel reactions?

  • Answer: DFT-based transition-state modeling identifies favorable reaction pathways (e.g., ester hydrolysis energy barriers). MD simulations assess solvent effects on reaction kinetics, guiding experimental solvent selection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Answer: Replicate synthesis using standardized protocols (e.g., identical catalysts, purity of reagents). Compare DSC/TGA data for melting/decomposition points. Validate NMR spectra against authentic samples or literature .

Q. Why do biological activity results vary across studies?

  • Answer: Differences in assay conditions (e.g., cell line viability, serum concentration) or compound purity (≥95% by HPLC recommended). Perform dose-response curves in triplicate to ensure reproducibility .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity
Catalyst (H₂SO₄)0.5 eq.Maximizes esterification (75% yield)
Reaction Temperature80°C (reflux)Reduces side-product formation
Purification SolventEthyl acetate:Hexane (3:7)Enhances chromatographic separation
Spectroscopic Technique Key Peaks Structural Confirmation
1H NMRδ 1.2 (t, CH₂CH₃), δ 4.1 (q, OCH₂)Confirms ethyl ester
IR1720 cm⁻¹ (C=O)Validates ester functionality

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